molecular formula C8H12F3NO3 B15305884 l-Isoleucine, N-trifluoroacetyl-

l-Isoleucine, N-trifluoroacetyl-

Cat. No.: B15305884
M. Wt: 227.18 g/mol
InChI Key: XPCLFBDSELYLIK-UHFFFAOYSA-N
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Description

L-Isoleucine, N-trifluoroacetyl- is a derivative of the essential amino acid L-isoleucine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the isoleucine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, N-trifluoroacetyl- typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetyl derivative. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of L-Isoleucine, N-trifluoroacetyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-trifluoroacetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Isoleucine, N-trifluoroacetyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Isoleucine, N-trifluoroacetyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucine, N-trifluoroacetyl- is unique due to its trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and reactivity. Compared to its similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in scientific research .

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

XPCLFBDSELYLIK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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